4-(Boc-amino)methyl-3-methyl-benzoic acid
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Overview
Description
4-(Boc-amino)methyl-3-methyl-benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)methyl-3-methyl-benzoic acid typically involves the protection of the amino group with a Boc group. One common method is to start with 3-methylbenzoic acid, which undergoes a series of reactions including nitration, reduction, and Boc protection. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)methyl-3-methyl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions, often using reagents like HATU or EDC
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used.
Coupling: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used
Major Products Formed
Substitution: Various substituted derivatives depending on the reactants.
Deprotection: 3-methylbenzoic acid derivatives with free amino groups.
Coupling: Peptides and other complex molecules
Scientific Research Applications
4-(Boc-amino)methyl-3-methyl-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and probes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Boc-amino)methyl-3-methyl-benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, including peptide bond formation and other coupling reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the Boc protection, making it more reactive but less stable.
3-(Boc-amino)methyl-benzoic acid: Similar structure but with the amino group at a different position.
N-Boc-3-aminomethyl-benzoic acid: Another positional isomer with similar properties
Uniqueness
4-(Boc-amino)methyl-3-methyl-benzoic acid is unique due to its specific substitution pattern and the presence of the Boc-protected amino group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where controlled reactivity is essential .
Properties
IUPAC Name |
2,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-9(2)11(7-6-10(8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXVXJHZIJMPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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